3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C16H15ClN4O2S and its molecular weight is 362.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
- Researchers have extensively explored the synthesis and structural characterization of compounds similar to 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. For instance, Hassneen and Abdallah (2003) reported on the synthesis of new compounds with structural similarities, providing detailed chemical and spectroscopic evidence to establish their structures. The synthesis involves condensation reactions and further reactions with various reagents to create a range of derivatives with potential biological applications (Hassneen & Abdallah, 2003).
Antimicrobial Activities
- The antimicrobial properties of compounds structurally related to the compound of interest have been a significant area of study. For example, Mohamed et al. (2017) synthesized new functionalized fused heterocycles with expected microbiological activity. These compounds were tested against various fungi and bacteria, exhibiting moderate activity, which highlights the potential of such compounds in antimicrobial research (Mohamed et al., 2017). Similarly, Gomha et al. (2018) synthesized new series of triazolo[4,3-a]pyrimidines and evaluated their antimicrobial activities, revealing that some derivatives exhibited mild activities, indicating the potential for developing antimicrobial agents (Gomha et al., 2018).
Reactions and Derivative Synthesis
- The creation of new derivatives through reactions involving compounds structurally related to this compound has been a notable research focus. Chernyshev et al. (2014) discussed reactions involving triazolo[1,5-a]pyrimidines with chlorocarboxylic acid chlorides, leading to a diverse range of products and showcasing the synthetic versatility of these compounds (Chernyshev et al., 2014).
Structural Analysis and Function
- Structural elucidation using various spectroscopic techniques, alongside studying the biological activity of these compounds, forms a crucial part of the research. For instance, Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and characterized its structure using X-ray diffraction and spectroscopic techniques. This study also evaluated the antibacterial activity of the compound, demonstrating its potential in medicinal chemistry (Lahmidi et al., 2019).
Mechanism of Action
Target of Action
Compounds bearing the [1,2,4]triazolo[4,3-a]pyrimidinone ring system have been reported to possess a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or other proteins involved in cellular signaling pathways.
Mode of Action
It’s known that [1,2,4]triazolo[4,3-a]pyrimidinone derivatives can exhibit various pharmacological activities, including antitumor, antiallergic, antimicrobial, and 5α-reductase inhibitor properties . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Biochemical Pathways
Given the wide range of pharmacological activities associated with [1,2,4]triazolo[4,3-a]pyrimidinone derivatives , it’s likely that this compound affects multiple pathways. These could include pathways involved in cell growth and proliferation, immune response, and hormone regulation, among others.
Result of Action
Given the pharmacological activities associated with [1,2,4]triazolo[4,3-a]pyrimidinone derivatives , it’s likely that this compound has effects at both the molecular and cellular levels. These could include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and proliferation.
Future Directions
The future directions for similar compounds involve further investigations . For example, compound 14 displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-2-3-12-8-14(23)18-15-19-20-16(21(12)15)24-9-13(22)10-4-6-11(17)7-5-10/h4-8H,2-3,9H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEABVJWBXBGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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